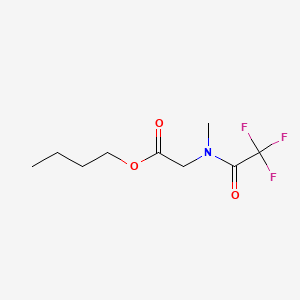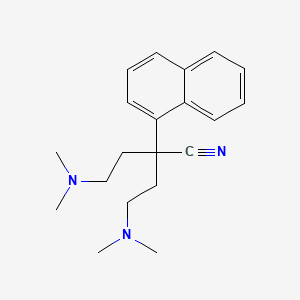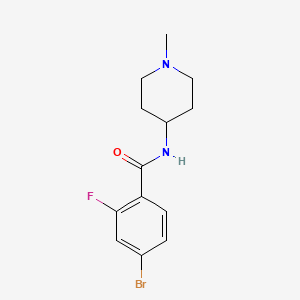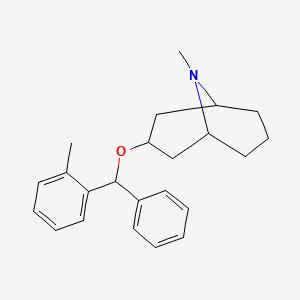
5-21-01-00301 (Beilstein Handbook Reference)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-7-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[331]nonane is a complex organic compound with a bicyclic structure
Preparation Methods
The synthesis of 9-Methyl-7-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane involves several steps. One common method includes the reaction of 9-azabicyclo[3.3.1]nonane with 2-methylphenyl and phenylmethoxy groups under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
9-Methyl-7-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
9-Methyl-7-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-Methyl-7-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 9-Methyl-7-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane include other bicyclic structures such as 9-borabicyclo[3.3.1]nonane and 3,7-diazabicyclo[3.3.1]nonane. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and applications .
Properties
CAS No. |
6605-94-3 |
|---|---|
Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
9-methyl-3-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H29NO/c1-17-9-6-7-14-22(17)23(18-10-4-3-5-11-18)25-21-15-19-12-8-13-20(16-21)24(19)2/h3-7,9-11,14,19-21,23H,8,12-13,15-16H2,1-2H3 |
InChI Key |
BYKNSXWHNLUBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCCC(C3)N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


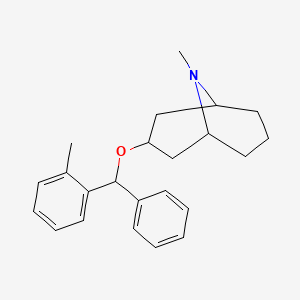
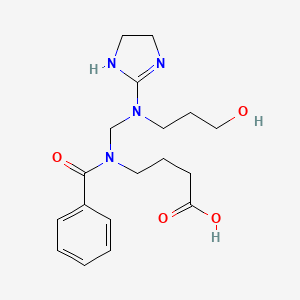
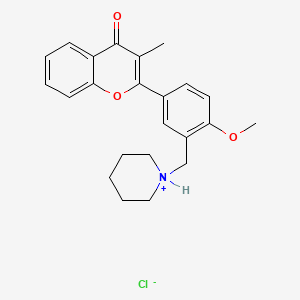

![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

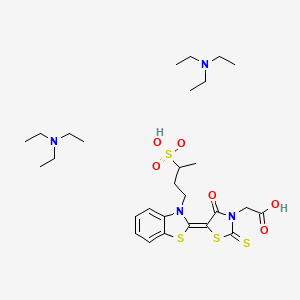
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
